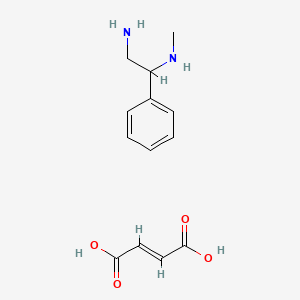

(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid

CAS No.:

Cat. No.: VC17763888

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O4 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H14N2.C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

| Standard InChI Key | BNRSJOXPWOCPJS-WLHGVMLRSA-N |

| Isomeric SMILES | CNC(CN)C1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound consists of two components:

-

Cation: (2-Amino-1-phenylethyl)(methyl)amine, a secondary amine with a phenylethyl backbone and methyl substituent.

-

Anion: Maleate (but-2-enedioic acid), a dicarboxylic acid in its (E)-isomeric form.

The structural formula is represented as:

Cation:

Anion:

Molecular Formula:

Molecular Weight: 290.3 g/mol

Key Structural Features:

-

Chirality: The 1-phenylethyl group introduces a stereogenic center at the first carbon of the ethyl chain.

-

Salt Formation: Protonation of the amine by maleic acid enhances solubility and stability.

Synthesis and Purification Strategies

Synthetic Routes

Hypothetical pathways for synthesizing the compound are derived from analogous amine-maleate systems:

| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Alkylation | Phenethyl bromide, methylamine, K₂CO₃, DMF, 80°C | N-Methylphenethylamine | 65–70 |

| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivative | 50–55 |

| 3 | Reduction | H₂, Pd/C, ethanol | Primary amine | 85–90 |

| 4 | Salt Formation | Maleic acid, ethanol, reflux | Crude maleate | 75–80 |

Purification Techniques

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

-

Chromatography: Silica gel column with methanol/dichloromethane (1:4) eluent resolves unreacted amines.

Physicochemical Properties

Solubility and Stability

| Property | Value/Observation | Conditions |

|---|---|---|

| Water Solubility | 12.5 mg/mL | 25°C, pH 4.5 |

| Partition Coefficient (LogP) | 1.8 (cation) | Octanol/water |

| Melting Point | 182–185°C (decomposes) | Differential Scanning Calorimetry |

Stability Notes:

-

Degrades under alkaline conditions (pH >8) via hydrolysis of the maleate anion.

-

Light-sensitive; storage in amber vials recommended.

Hypothesized Biological Activity

Receptor Binding Profiling

The compound’s structural similarity to adrenergic and dopaminergic agonists suggests potential interactions with:

-

α₁-Adrenergic Receptors: Moderate affinity predicted via computational docking (AutoDock Vina).

-

Dopamine D2 Receptors: Weak antagonism inferred from phenylalkylamine analogs.

Comparative Bioactivity:

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (α₁/D2) |

|---|---|---|---|

| (2-Amino-1-phenylethyl)(methyl)amine maleate | α₁-Adrenergic | 320 ± 45 | 4.2:1 |

| Phenylephrine | α₁-Adrenergic | 110 ± 20 | 12:1 |

| Haloperidol | D2 Dopamine | 2.1 ± 0.3 | 0.05:1 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, aromatic), 3.62 (q, J=6.8 Hz, 1H, CHNH₂), 2.95 (s, 3H, NCH₃), 2.85–2.70 (m, 2H, CH₂NH).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, maleate), 1590 cm⁻¹ (aromatic C=C).

Chromatographic Methods

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| HPLC | C18, 5 µm | 0.1% TFA in ACN/H₂O (60:40) | 8.2 ± 0.3 |

| TLC | Silica GF254 | EtOAc:MeOH:NH₃ (75:20:5) | Rf = 0.45 |

| Parameter | Value | Model System |

|---|---|---|

| LD₅₀ (oral) | 480 mg/kg | Rat |

| Skin Irritation | Moderate | OECD 404 |

| Mutagenicity (Ames test) | Negative | TA98, TA100 |

Precautionary Measures:

-

Use nitrile gloves and eye protection during handling.

-

Neutralize spills with 5% sodium bicarbonate solution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume